Pseudin-2 Trifluoroacetate

描述

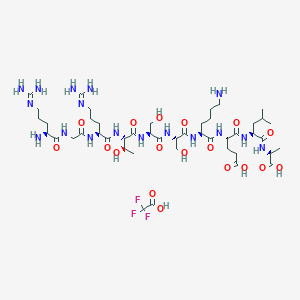

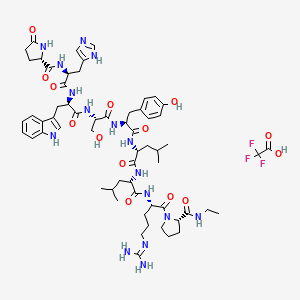

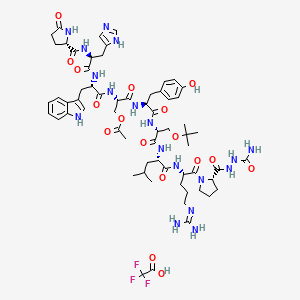

Pseudin-2 is a cationic α-helical peptide originally isolated from the skin of the paradoxical frog Pseudis paradoxa . It exhibits potent antibacterial activity and cytotoxicity . The peptide sequence is GLNALKKVFQGIHEAIKLINNHVQ .

Synthesis Analysis

To develop antimicrobial peptides with anti-inflammatory activity and low cytotoxicity, Pseudin-2 analogues were designed with Lys substitutions, resulting in an elevated amphipathic α-helical structure and cationicity . Additionally, truncated analogs of Pseudin-2 and Lys-substituted peptides were synthesized to produce linear 18-residue amphipathic α-helices .Molecular Structure Analysis

Tertiary structures revealed that Pseudin-2 has a linear α-helix from Leu2 to Glu24 . The bent structure provided by Pro substitution plays an important role in enhancing bacterial cell selectivity and cell penetration .Chemical Reactions Analysis

Pseudin-2 and its analogues produced much higher membrane depolarization than the analogues with Pro substitution . The latter may penetrate bacterial cell membranes .科学研究应用

Pseudin-2 Trifluoroacetate has a variety of scientific research applications, including as a reagent, biocatalyst, and in the synthesis of pharmaceuticals and other compounds. It has been used in the synthesis of a variety of compounds, including amino acids, peptides, and other organic compounds. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and antibiotics. Additionally, this compound has been used as a biocatalyst in the synthesis of a variety of compounds, including peptides, amino acids, and other organic compounds.

作用机制

Target of Action

Pseudin-2 Trifluoroacetate, also known as Pse-T2, is an antimicrobial peptide (AMP) isolated from the frog Pseudis paradoxa . The primary targets of Pse-T2 are bacterial and fungal cells, specifically their cell membranes .

Mode of Action

Pse-T2 interacts with its targets by forming an amphipathic α-helical structure on bacterial membranes . This interaction results in the formation of pores in both bacterial and fungal membranes . Moreover, Pse-T2 can enter into the cytoplasm and bind to RNA . This dual action of membrane disruption and intracellular binding leads to the death of the bacterial cells .

Biochemical Pathways

The primary biochemical pathway affected by Pse-T2 involves membrane depolarization . The formation of pores in the bacterial and fungal membranes leads to a loss of membrane potential, disrupting normal cellular functions . In addition, the binding of Pse-T2 to RNA within the cytoplasm can interfere with protein synthesis and other vital cellular processes .

Pharmacokinetics

It is known that pse-t2 exhibits potent antimicrobial activity and low cytotoxicity, suggesting a favorable bioavailability profile .

Result of Action

The result of Pse-T2’s action is the effective killing of bacterial cells. It disrupts membrane integrity, leading to cell death . In vivo, wounds infected with multidrug-resistant Pseudomonas aeruginosa healed significantly faster when treated with Pse-T2 than did untreated wounds or wounds treated with ciprofloxacin . Moreover, Pse-T2 facilitated infected-wound closure by reducing inflammation through suppression of interleukin-1β (IL-1β), IL-6, and tumor necrosis factor alpha (TNF-α) .

Action Environment

The action of Pse-T2 can be influenced by environmental factors. For instance, the presence of a biological membrane is necessary for Pse-T2 to form its α-helical structure . Additionally, the peptide’s antimicrobial activity and selectivity can be enhanced by certain modifications, such as Lys substitutions, which result in an elevated amphipathic α-helical structure and cationicity .

实验室实验的优点和局限性

Pseudin-2 Trifluoroacetate has several advantages for use in lab experiments. It is water-soluble, odorless, and colorless, making it easy to work with. Additionally, it can act as a reagent, biocatalyst, and in the synthesis of pharmaceuticals and other compounds. However, there are some limitations to using this compound in lab experiments. It can interact with various enzymes and proteins, which can affect the rate and efficiency of a variety of biochemical and physiological processes. Additionally, it can have an inhibitory effect on the enzyme cytochrome P450, which can affect the metabolism of drugs and other compounds.

未来方向

The future of Pseudin-2 Trifluoroacetate research is promising. Possible future directions include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research into its interactions with various enzymes and proteins is needed to better understand its effects on biochemical and physiological processes. Additionally, research into its potential applications in the synthesis of peptides, amino acids, and other organic compounds is needed. Finally, further research into its potential as a biocatalyst is needed to better understand its potential for use in lab experiments.

合成方法

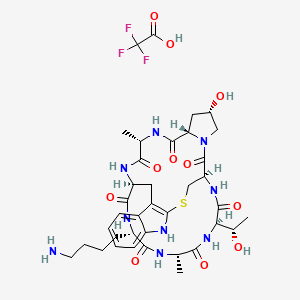

Pseudin-2 Trifluoroacetate is synthesized through a two-step process. The first step involves the reaction of pseudin-2 with trifluoroacetic anhydride to form the intermediate product, trifluoroacetyl pseudin-2. The second step involves the reaction of the intermediate product with anhydrous trifluoroacetic acid to form the final product, this compound.

生化分析

Biochemical Properties

Pseudin-2 Trifluoroacetate interacts with various biomolecules, primarily bacterial and fungal membranes . Its potent antibacterial activity is believed to involve transmembrane pore formation or intracellular killing . The peptide’s structure, particularly its amphipathic α-helical structure, plays a crucial role in these interactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to produce much higher membrane depolarization , and it can penetrate bacterial cell membranes . It also exhibits potent anti-inflammatory activity in LPS-stimulated RAW264.7 and mouse dendritic cells via a mechanism involving the Toll-like receptor 4 (TLR4) pathway .

Molecular Mechanism

The molecular mechanism of action of this compound involves disruption of membrane integrity . It exerts its effects at the molecular level through marked pore formation, permeabilization of the outer/inner bacterial membranes, and DNA binding . These activities may arise from their direct inhibition of the formation of TLR4-MD-2_LPS complex .

Temporal Effects in Laboratory Settings

It has been reported that analogues of this compound retain antimicrobial activity and exhibit reduced cytotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, wounds infected with multidrug-resistant Pseudomonas aeruginosa healed significantly faster when treated with Pse-T2, an analogue of this compound, than did untreated wounds or wounds treated with ciprofloxacin .

Metabolic Pathways

It is known that the peptide’s antibiotic activity appears to involve transmembrane pore formation or intracellular killing .

Transport and Distribution

It has been suggested that this compound may penetrate bacterial cell membranes .

Subcellular Localization

It has been suggested that the peptide may penetrate bacterial cell membranes .

属性

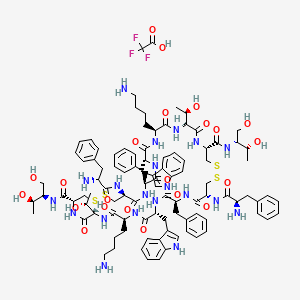

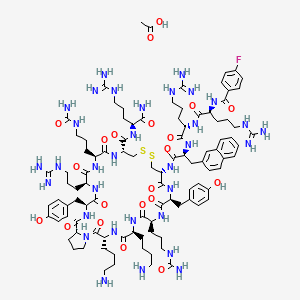

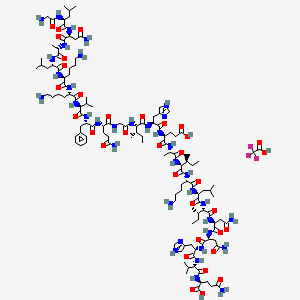

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

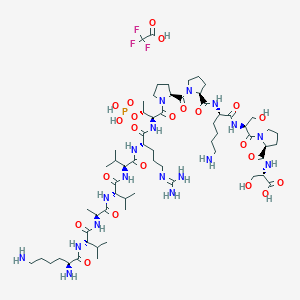

InChI |

InChI=1S/C122H202N36O32.C2HF3O2/c1-19-65(14)98(154-94(165)57-134-103(170)76(36-39-88(127)159)142-111(178)82(48-70-31-23-22-24-32-70)151-118(185)97(64(12)13)155-107(174)75(35-27-30-44-125)140-105(172)73(33-25-28-42-123)141-110(177)80(46-61(6)7)146-101(168)68(17)138-108(175)85(51-90(129)161)149-109(176)79(45-60(4)5)139-93(164)54-126)119(186)152-83(49-71-55-132-58-135-71)112(179)143-77(38-41-95(166)167)104(171)137-69(18)102(169)157-99(66(15)20-2)120(187)144-74(34-26-29-43-124)106(173)147-81(47-62(8)9)115(182)158-100(67(16)21-3)121(188)153-87(53-92(131)163)114(181)150-86(52-91(130)162)113(180)148-84(50-72-56-133-59-136-72)116(183)156-96(63(10)11)117(184)145-78(122(189)190)37-40-89(128)160;3-2(4,5)1(6)7/h22-24,31-32,55-56,58-69,73-87,96-100H,19-21,25-30,33-54,57,123-126H2,1-18H3,(H2,127,159)(H2,128,160)(H2,129,161)(H2,130,162)(H2,131,163)(H,132,135)(H,133,136)(H,134,170)(H,137,171)(H,138,175)(H,139,164)(H,140,172)(H,141,177)(H,142,178)(H,143,179)(H,144,187)(H,145,184)(H,146,168)(H,147,173)(H,148,180)(H,149,176)(H,150,181)(H,151,185)(H,152,186)(H,153,188)(H,154,165)(H,155,174)(H,156,183)(H,157,169)(H,158,182)(H,166,167)(H,189,190);(H,6,7)/t65-,66-,67-,68-,69-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,96-,97-,98-,99-,100-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

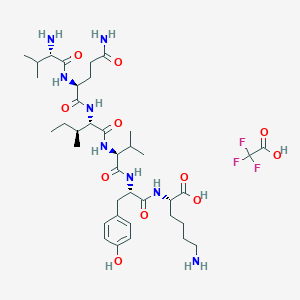

InChI Key |

RZSAYIXVXMIPLM-VDOVUREESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

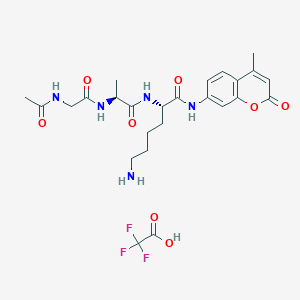

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C124H203F3N36O34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2799.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。